Physicochemical Differentiation: Lipophilicity Profile of 2-(4-Benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one vs. Closely Related 6-Trifluoromethyl Pyrimidinone Analogs
The compound's calculated logP of 1.9891, as reported by ChemDiv, positions it in an intermediate lipophilicity range that is distinct from several commercially available 2-substituted-6-(trifluoromethyl)pyrimidin-4(3H)-one analogs . For direct cross-study comparison, 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (ChemDiv database) exhibits a calculated logP of 2.7024, representing a 0.71 log unit increase in lipophilicity upon substituting the polar benzylpiperazine group at position 2 with a 3-chlorophenyl ring . This difference is substantial: a ΔlogP of +0.71 for the 3-chlorophenyl analog corresponds to an approximately 5-fold increase in the octanol/water partition coefficient, which can significantly alter both aqueous solubility and non-specific protein binding in biological assays. The target compound's intermediate logP aligns with the favorable range for CNS drug candidates (logP ~2–3), whereas the higher logP of the 3-chlorophenyl analog may increase the risk of metabolic liabilities and phospholipidosis .
| Evidence Dimension | Lipophilicity (calculated logP) — octanol/water partition coefficient |
|---|---|
| Target Compound Data | logP = 1.9891 (ChemDiv calculated logP) |
| Comparator Or Baseline | 2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one: logP = 2.7024 (ChemDiv calculated logP) |
| Quantified Difference | ΔlogP = +0.7133 (comparator is ~5.2× more lipophilic) |
| Conditions | Calculated partition coefficient using the same ChemDiv proprietary algorithm; data extracted from the respective product pages |
Why This Matters
Procurement decisions for lead optimization libraries must account for lipophilicity-driven differences in solubility, metabolic stability, and off-target promiscuity; the target compound's calculated logP of ~2.0 offers a differentiated physicochemical starting point compared to more lipophilic analogs.
